REACTION_CXSMILES
|
[OH-].[Na+].[C:3]([NH:8][C:9]1[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([NH2:13])=[O:12])(=O)[CH:4]([CH3:6])[CH3:5].Cl.P([O-])(O)(O)=O.[Na+]>CO.O>[CH3:18][C:17]1[CH:16]=[CH:15][CH:14]=[C:10]2[C:9]=1[N:8]=[C:3]([CH:4]([CH3:6])[CH3:5])[NH:13][C:11]2=[O:12] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0.56 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
2-(iso-butyryl)amino-3-methylbenzamide
|
Quantity
|
0.62 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)NC1=C(C(=O)N)C=CC=C1C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hr
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with methylene chloride (4 times)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC=C2C(NC(=NC12)C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.43 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |